molecular formula C10H19N3 B1609585 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine CAS No. 942852-84-8

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No. B1609585
M. Wt: 181.28 g/mol
InChI Key: NWFRQPJKLCWABC-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine is a research chemical with the molecular formula C10H19N3 and a molecular weight of 181.28 . It is also known by other synonyms such as ethyl [(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]amine .


Molecular Structure Analysis

The molecular structure of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine consists of a pyrazole ring with two methyl groups at the 3 and 5 positions, an ethyl group at the 1 position, and an ethanamine group attached to the 4 position of the pyrazole ring .


Physical And Chemical Properties Analysis

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine has a boiling point of 271.6 ℃ at 760 mmHg and a density of 0.99 g/cm3 . The InChI Key is NWFRQPJKLCWABC-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Research on derivatives of 3,5-diphenyl-1H-pyrazole, including N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles, has shown remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities. These compounds also exhibit moderate anti-inflammatory and antipyretic activities in animal models, suggesting potential pharmaceutical applications for related structures, including N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine (O. Bruno et al., 1994).

Material Science and Catalysis

Metal Complexes for Catalysis

Copper(II) complexes involving N,N-bidentate N-substituted phenylethanamine derivatives, including pyrazole-based ligands, have been synthesized and characterized. These complexes serve as pre-catalysts for the heterotactic-enriched polymerization of lactide, demonstrating high activity and control over polymer properties. Such research indicates the utility of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine in developing metal complexes with specific catalytic capabilities (Juhyun Cho et al., 2019).

Antimicrobial Applications

Antimicrobial Activity

Pyrazole derivatives containing the 2-methylquinoline ring system have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Such compounds, including those structurally similar to N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine, offer promising leads for the development of new antimicrobial agents (G. Raju et al., 2016).

Corrosion Inhibition

Corrosion Inhibitors

Theoretical studies of bipyrazolic-type organic compounds, including those structurally related to N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine, have elucidated their potential as corrosion inhibitors. Parameters such as HOMO and LUMO energy levels, electronegativity, and global hardness were analyzed to understand the inhibition efficiencies of these compounds, aligning with experimental data and highlighting their application in corrosion protection (Hengliang Wang et al., 2006).

properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-5-11-7-10-8(3)12-13(6-2)9(10)4/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFRQPJKLCWABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(N(N=C1C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426998
Record name N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine

CAS RN

942852-84-8
Record name N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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